1-N-Fmoc-3-吡咯烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

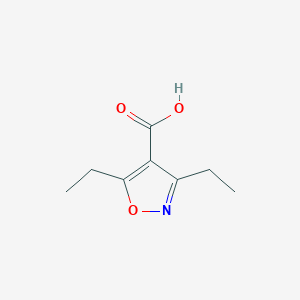

1-N-Fmoc-3-Pyrrolidinone is a derivative of pyrrolidinone with a fluorenylmethyloxycarbonyl (Fmoc) protective group. This compound is relevant in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) where the Fmoc group is used to protect the amine functionality of amino acids. The Fmoc group is known for its stability under basic conditions and can be removed by mild acidic conditions, which is advantageous in the stepwise construction of peptides .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids and derivatives, such as 1-N-Fmoc-3-Pyrrolidinone, typically involves the introduction of the Fmoc group to the relevant nitrogen-containing compound. For instance, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine is achieved from l-homoserine, demonstrating the versatility of Fmoc chemistry in modifying amino acids for peptide synthesis . Similarly, the synthesis of Fmoc-modified amino acids and peptides is a well-established procedure that allows for the incorporation of these building blocks into larger structures .

Molecular Structure Analysis

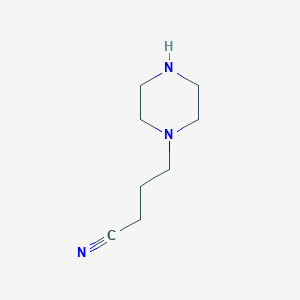

The molecular structure of 1-N-Fmoc-3-Pyrrolidinone would include the pyrrolidinone ring, a five-membered lactam, which is a common structural motif in many bioactive compounds. The Fmoc group attached to the nitrogen atom of the pyrrolidinone ring would add significant steric bulk and aromatic character to the molecule, influencing its reactivity and interaction with other molecules during peptide synthesis .

Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group of 1-N-Fmoc-3-Pyrrolidinone would be involved in the protection/deprotection cycles typical of SPPS. The Fmoc group can be removed by treatment with a secondary amine, such as piperidine, which allows for the sequential addition of amino acids to the growing peptide chain. The stability of the Fmoc group under basic conditions and its removal under mildly acidic conditions are key features that facilitate the synthesis of complex peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-N-Fmoc-3-Pyrrolidinone would be influenced by both the pyrrolidinone and Fmoc moieties. The compound is likely to be solid at room temperature, with a relatively high melting point due to the presence of the aromatic Fmoc group. The solubility of the compound would depend on the solvent, with good solubility expected in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) or dichloromethane (DCM). The Fmoc group also imparts UV absorbance properties, which can be used to monitor the progress of peptide synthesis .

科学研究应用

抗菌活性

1-N-Fmoc-3-吡咯烷酮衍生物已被探索用于对抗微生物感染的潜力。该化合物的结构允许合成具有显著抗菌特性的各种衍生物。 这些衍生物可以针对特定病原体进行定制,为开发新型抗菌剂提供了有希望的途径 .

抗癌活性

吡咯烷酮部分是许多抗癌剂的关键特征。研究表明,1-N-Fmoc-3-吡咯烷酮的某些衍生物可以抑制癌细胞的生长。 这在寻找比现有化疗方案更具选择性和副作用更小的治疗方法方面尤其重要 .

抗炎活性

炎症是一种复杂的生物反应,1-N-Fmoc-3-吡咯烷酮衍生物在调节炎症过程方面显示出希望。 这些化合物可以被合成以创建抗炎药物,这些药物可用于治疗多种慢性炎症性疾病 .

抗抑郁活性

1-N-Fmoc-3-吡咯烷酮的衍生物已被研究用于其作为抗抑郁药的潜力。 这些化合物的生化特性可能与情绪调节相关的通路相互作用,提供了一种潜在的新型抗抑郁药物类别 .

蛋白质组学研究

1-N-Fmoc-3-吡咯烷酮被用作蛋白质组学研究中的生化工具。 它在该领域的应用对于理解蛋白质结构和功能至关重要,这可能导致发现新的疾病生物标志物和开发新型治疗策略 .

肽合成

该化合物在肽合成中起着重要作用。它被用作固相肽合成的构建块,特别是用于创建具有特定修饰的肽。 这对于开发基于肽的药物和研究蛋白质相互作用至关重要 .

安全和危害

The safety information for 1-N-Fmoc-3-Pyrrolidinone indicates that it may cause serious eye irritation and may damage fertility or the unborn child . The precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

作用机制

Target of Action

It is known that 1-n-fmoc-3-pyrrolidinone is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

Given its use in proteomics research , it is likely that it interacts with proteins or peptides, possibly influencing their structure or function.

Biochemical Pathways

As a tool in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

Given its use in proteomics research

Action Environment

It is known that the compound is stable at normal shipping temperatures and should be stored at 2-8°c .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl 3-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJGQBRHXIBEAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374681 |

Source

|

| Record name | 1-N-Fmoc-3-Pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

672310-12-2 |

Source

|

| Record name | 9H-Fluoren-9-ylmethyl 3-oxo-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Fmoc-3-Pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。